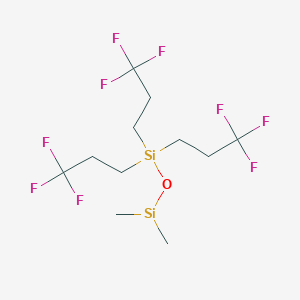
3,3-Dimethyl-1,1,1-tris(gamma-trifluoropropyl)disiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane is an organosilicon compound characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds and trifluoropropyl groups. This compound is notable for its unique chemical properties, which include high thermal stability, low surface energy, and resistance to oxidation and chemical attack. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane typically involves the hydrosilylation reaction of 3,3,3-trifluoropropyl-substituted silanes with dimethylchlorosilane. The reaction is catalyzed by platinum-based catalysts, such as Karstedt’s catalyst, under controlled temperature and pressure conditions. The general reaction scheme is as follows:
3,3,3-Trifluoropropylsilane+DimethylchlorosilanePt catalyst3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, including temperature, pressure, and catalyst concentration. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Formation of silanols and siloxanes.
Substitution: Replacement of trifluoropropyl groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, such as Karstedt’s catalyst, under mild temperature and pressure conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Production of silanols and siloxanes.
Substitution: Generation of substituted organosilicon compounds with different functional groups.
科学的研究の応用
3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and stability.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism of action of 3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane involves the interaction of its silicon-oxygen-silicon bonds and trifluoropropyl groups with various molecular targets. The trifluoropropyl groups enhance the compound’s hydrophobicity and chemical resistance, while the silicon-oxygen-silicon bonds provide thermal stability and flexibility. These properties enable the compound to form stable interactions with organic and inorganic substrates, making it useful in various applications.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound with methyl groups instead of trifluoropropyl groups.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups, making it more reactive in polymerization reactions.
1,3,5-Tris(3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane: A cyclic siloxane with similar trifluoropropyl groups.
Uniqueness
3,3-Dimethyl-1,1,1-tris(3,3,3-trifluoropropyl)disiloxane is unique due to its combination of trifluoropropyl groups and silicon-oxygen-silicon bonds, which impart exceptional thermal stability, chemical resistance, and hydrophobicity. These properties distinguish it from other disiloxane compounds and make it particularly valuable in high-performance applications.
特性
分子式 |
C11H18F9OSi2 |
|---|---|
分子量 |
393.42 g/mol |
InChI |
InChI=1S/C11H18F9OSi2/c1-22(2)21-23(6-3-9(12,13)14,7-4-10(15,16)17)8-5-11(18,19)20/h3-8H2,1-2H3 |
InChIキー |
NXVIZPMMPCDASS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)O[Si](CCC(F)(F)F)(CCC(F)(F)F)CCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


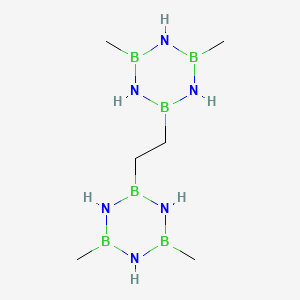
![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)

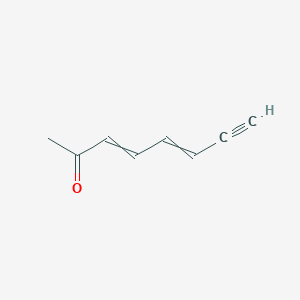
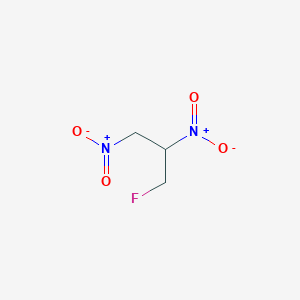
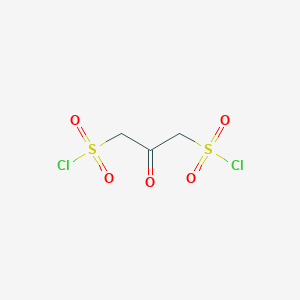
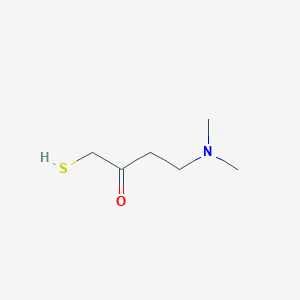
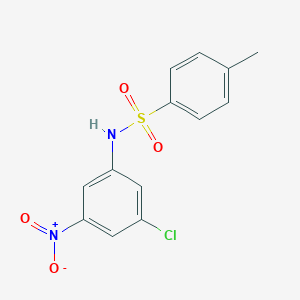
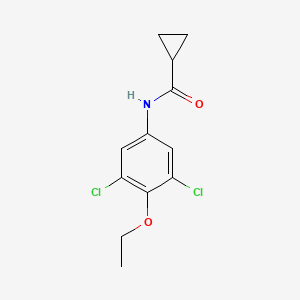
![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
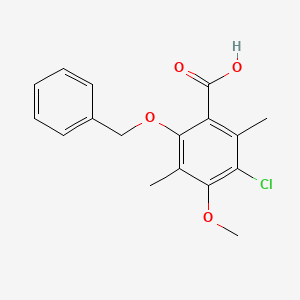
![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)
![Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide](/img/structure/B14605285.png)
